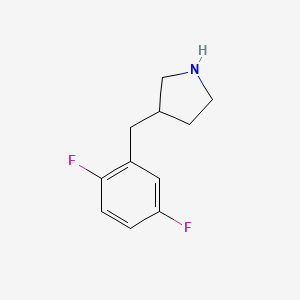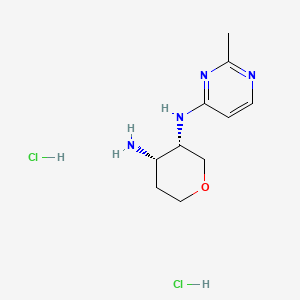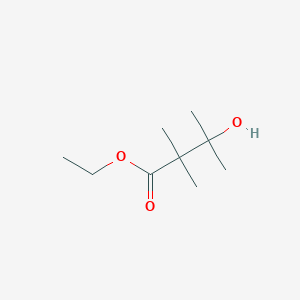
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, a sulfonyl chloride group, and a dimethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,2-dimethyl-3-hydroxypropane-1-sulfonyl chloride with tetrahydrofuran under specific conditions to introduce the tetrahydrofuran-2-yl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Bases: Sodium hydroxide, potassium carbonate
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include sulfonamides, sulfonate esters, or sulfonate thiols.
Hydrolysis Product: Sulfonic acid derivative
Scientific Research Applications
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Potential use in drug development due to its ability to form stable sulfonamide linkages, which are common in many therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyltetrahydrofuran: A simpler compound with a similar tetrahydrofuran ring but lacking the sulfonyl chloride group.
Propane-1-sulfonyl chloride: Contains the sulfonyl chloride group but lacks the tetrahydrofuran ring and dimethyl substitution.
Tetrahydrofuran-2-sulfonyl chloride: Similar structure but without the dimethyl substitution on the propane chain.
Uniqueness
2,2-Dimethyl-3-((tetrahydrofuran-2-yl)methoxy)propane-1-sulfonyl chloride is unique due to the combination of its structural features, which include the tetrahydrofuran ring, the sulfonyl chloride group, and the dimethyl substitution. This combination imparts specific reactivity and properties that are not found in simpler analogs, making it valuable for specialized applications in synthesis and industrial processes.
Properties
Molecular Formula |
C10H19ClO4S |
|---|---|
Molecular Weight |
270.77 g/mol |
IUPAC Name |
2,2-dimethyl-3-(oxolan-2-ylmethoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO4S/c1-10(2,8-16(11,12)13)7-14-6-9-4-3-5-15-9/h9H,3-8H2,1-2H3 |
InChI Key |
UCIYJWBHXBERKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1CCCO1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(3-bromophenoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B13618249.png)



![1-[(4-Methoxy-3-methylphenyl)methyl]piperazine](/img/structure/B13618290.png)


